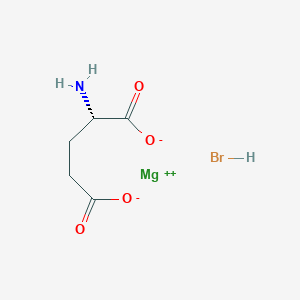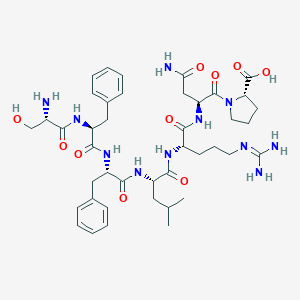
Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SPLA-Pro is a synthetic peptide that has been developed as a potential therapeutic agent. It is a seven-amino acid peptide that is derived from the N-terminus of the protease-activated receptor-2 (PAR-2) agonist. PAR-2 is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, pain, and wound healing.
作用機序
The mechanism of action of SPLA-Pro is not fully understood. However, it is believed to activate Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline, which then triggers downstream signaling pathways. Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline activation has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
生化学的および生理学的効果
SPLA-Pro has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-6 and TNF-alpha. It has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and are involved in tissue remodeling. In addition, SPLA-Pro has been shown to promote angiogenesis, which is the formation of new blood vessels, and to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF).
実験室実験の利点と制限
One of the advantages of SPLA-Pro is its specificity for Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline. This allows for targeted activation of Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline signaling pathways without affecting other receptors. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of SPLA-Pro is its cost, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on SPLA-Pro. One area of research is the development of more potent and specific Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline agonists. Another area of research is the investigation of the role of SPLA-Pro in wound healing and tissue regeneration. In addition, further studies are needed to fully understand the mechanism of action of SPLA-Pro and its potential therapeutic applications.
In conclusion, SPLA-Pro is a synthetic peptide that has potential therapeutic applications due to its anti-inflammatory, analgesic, and wound-healing properties. It is synthesized using SPPS and activates Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline signaling pathways. SPLA-Pro has several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the promotion of angiogenesis. While there are advantages and limitations to its use in lab experiments, there are also several future directions for research on SPLA-Pro.
合成法
SPLA-Pro can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis that involves the stepwise addition of amino acids to a growing peptide chain. The process involves the activation of the carboxylic acid group of the incoming amino acid, which then reacts with the amino group of the previous amino acid in the chain.
科学的研究の応用
SPLA-Pro has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and wound-healing properties. In animal studies, SPLA-Pro has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. It has also been shown to promote wound healing in animal models of diabetic ulcers.
特性
CAS番号 |
140436-66-4 |
|---|---|
製品名 |
Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline |
分子式 |
C42H61N11O10 |
分子量 |
880 g/mol |
IUPAC名 |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H61N11O10/c1-24(2)19-29(37(58)48-28(15-9-17-47-42(45)46)36(57)52-32(22-34(44)55)40(61)53-18-10-16-33(53)41(62)63)50-39(60)31(21-26-13-7-4-8-14-26)51-38(59)30(49-35(56)27(43)23-54)20-25-11-5-3-6-12-25/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,55)(H,48,58)(H,49,56)(H,50,60)(H,51,59)(H,52,57)(H,62,63)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChIキー |
HQIHHNMDIDWQTA-MRNVWEPHSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
その他のCAS番号 |
140436-66-4 |
配列 |
SFFLRNP |
同義語 |
Ser-Phe-Phe-Leu-Arg-Asn-Pro seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline SFFLRNP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



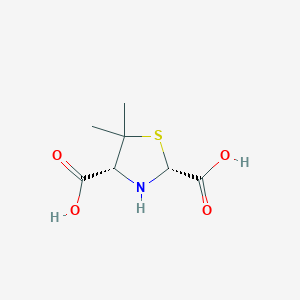
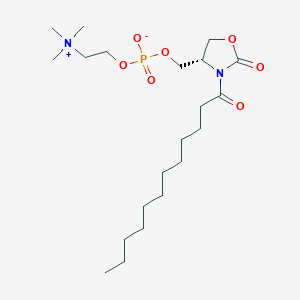
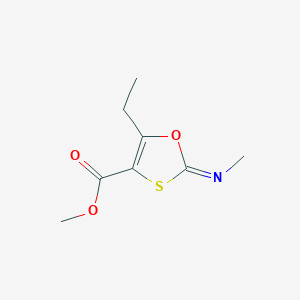
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
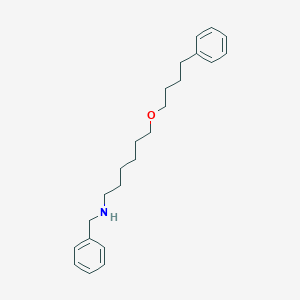
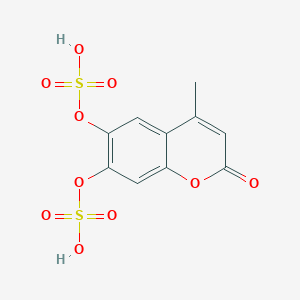
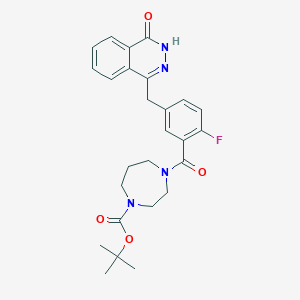
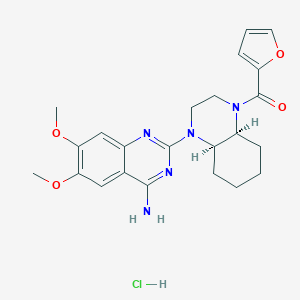
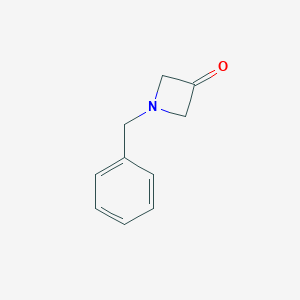
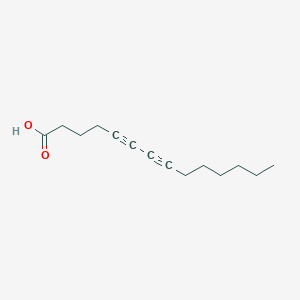
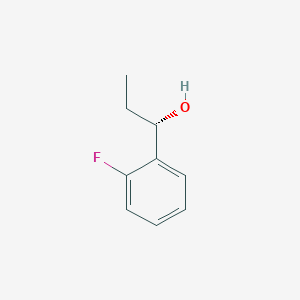
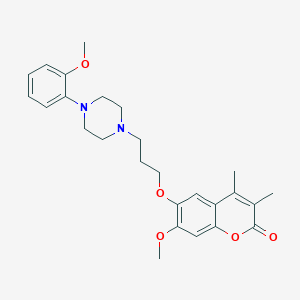
![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)
